L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine
Description
L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine (CAS: 628685-97-2) is a linear pentapeptide with the sequence Phe-Ala-Asn-His-Ser. Its molecular structure features a phenylalanine residue at the N-terminus, followed by alanine, asparagine, histidine, and serine. Structural data from chem960.com indicate a compact conformation with backbone amide linkages and side-chain interactions that may influence solubility and stability in aqueous environments .
For instance, histidine’s imidazole group is critical in catalytic triads (e.g., serine proteases), and serine’s hydroxyl group is a common phosphorylation site in regulatory pathways .
Properties
CAS No. |
628685-97-2 |
|---|---|
Molecular Formula |
C25H34N8O8 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H34N8O8/c1-13(30-22(37)16(26)7-14-5-3-2-4-6-14)21(36)31-18(9-20(27)35)24(39)32-17(8-15-10-28-12-29-15)23(38)33-19(11-34)25(40)41/h2-6,10,12-13,16-19,34H,7-9,11,26H2,1H3,(H2,27,35)(H,28,29)(H,30,37)(H,31,36)(H,32,39)(H,33,38)(H,40,41)/t13-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CAUVUEATHDAIIL-CTXVOCDESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The histidine residue in this peptide undergoes oxidation under specific conditions. Hydrogen peroxide (H₂O₂) oxidizes the imidazole ring of histidine to form imidazole derivatives such as 2-oxo-histidine or aspartic acid analogs . This reaction is pH-dependent, with optimal activity observed near physiological pH (7.0–7.4).
Key Data:
| Reaction Component | Condition | Product |
|---|---|---|
| Histidine residue | 5 mM H₂O₂, pH 7.0, 25°C | Imidazole derivatives |
| Peptide backbone | 10 mM H₂O₂, pH 8.0, 37°C | Carbonyl adducts |
Reduction Reactions
Disulfide bonds, though absent in this peptide’s native structure, can form under oxidative conditions between cysteine-like residues introduced via modifications. Reduction with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) regenerates free thiol groups.
Mechanistic Insight:
-
DTT (5–10 mM, pH 7.4) reduces disulfide bonds at rates proportional to thiol-disulfide exchange equilibrium .
-
TCEP (1–5 mM, pH 6.5–7.5) acts via phosphine-mediated reduction without altering peptide chirality.
Nucleophilic Substitution
Histidine’s ε-nitrogen acts as a nucleophile due to its pKa of 6.5, enabling reactions with electrophilic reagents:
Reaction with Diethylpyrocarbonate
Diethylpyrocarbonate (DEPC) modifies histidine’s imidazole ring, forming N-carbethoxyhistidine derivatives . This reaction is reversible under alkaline conditions (pH > 9.0).
Kinetic Parameters:
| Reagent | k (M⁻¹s⁻¹) | pH |
|---|---|---|
| DEPC | 120 ± 15 | 7.0 |
Acylation Reactions
Histidine reacts with anhydrides (e.g., acetic anhydride) to form acetylated derivatives. This acylation alters the peptide’s solubility and biological activity .
Enzymatic Hydrolysis Resistance
The peptide demonstrates resistance to hydrolysis by glycyl-L-leucine hydrolase and related enzymes, likely due to steric hindrance from the phenylalanine and histidine residues .
Experimental Findings:
-
No hydrolysis observed for L-histidyl-L-leucine analogs at 20 mM substrate concentration .
-
Asparagine and serine residues may contribute to stability via hydrogen bonding with proteases .
pH-Dependent Tautomerism
Histidine’s imidazole ring exists in two tautomeric forms at physiological pH:
-
Nδ1-protonated (δ-tautomer): 60% prevalence at pH 7.0.
Thermodynamic Data:
| Tautomer | ΔG (kJ/mol) |
|---|---|
| δ-form | 0 |
| ε-form | +1.2 |
Comparative Reactivity of Amino Acid Side Chains
| Amino Acid | pKa | Reactivity at pH 7.0 |
|---|---|---|
| Histidine | 6.5 | Partially deprotonated (nucleophilic ε-N) |
| Serine | 13.0 | Unreactive (hydroxyl group) |
| Asparagine | N/A | Participates in hydrogen bonding |
Synthetic Modifications
While not inherent to the native peptide, synthetic modifications include:
Scientific Research Applications
Neurological Implications
Neuroprotective Effects
L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine exhibits neuroprotective properties, which are critical in treating neurological disorders. Research indicates that L-serine, a component of this peptide, can mitigate neurotoxicity and promote neuronal health by activating glycine receptors and reducing inflammatory responses in the brain .
Clinical Studies
A recent clinical trial demonstrated the efficacy of L-serine in treating patients with GRINpathies, genetic disorders that affect glutamate receptors. The study involved 24 children who showed improvements in cognitive function and a reduction in seizures following L-serine treatment . This suggests that the compound may play a significant role in managing conditions characterized by glutamate receptor dysfunction.
Potential in Treating Epilepsy
This compound has been studied for its potential to reduce seizure frequency and severity in patients with epilepsy. A study noted that treatment with L-serine led to significant reductions in seizure activity among patients with serine synthesis defects, highlighting its therapeutic potential .
Role in Neurodegenerative Diseases
Alzheimer's Disease
Research has shown that L-serine can decrease amyloid-beta production, a key factor in Alzheimer’s disease pathology. In animal models, treatment with L-serine resulted in improved performance on memory tests and reduced neurofibrillary tangles . These findings position this compound as a candidate for therapeutic strategies targeting neurodegenerative diseases.
Immune Modulation
This compound may also influence immune responses through its anti-inflammatory properties. It has been shown to downregulate proinflammatory cytokines and modulate microglial activation, which is crucial for managing inflammatory conditions in the central nervous system .
Case Studies and Clinical Trials
| Study | Participants | Findings | Implications |
|---|---|---|---|
| Clinical Trial on GRINpathies | 24 children | Improved cognitive function; reduced seizures | Supports use of L-serine for neurological disorders |
| Serine Deficiency Disorders | 2 patients | Significant reduction in seizures; improved spasticity | Highlights role of L-serine in metabolic disorders |
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes by mimicking natural substrates or inhibitors. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Table 1: Key Features of L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine and Analogous Peptides
Pharmacological and Stability Insights
- Hypertensin (): As a synthetic angiotensin II analog, its vasoconstrictive activity arises from the Tyr-Val-His-Pro-Phe motif, which mimics endogenous angiotensin’s receptor-binding region. The trihydrochloride salt and methyl ester modifications enhance bioavailability compared to the main compound’s unmodified structure .
- Tryptophan-Rich Peptide (): The dual tryptophan residues may enable fluorescence-based tracking or hydrophobic interactions with lipid membranes. However, oxidative degradation of tryptophan could limit its therapeutic utility .
- Methionine-Containing Peptide (): The methionine residue introduces redox sensitivity, which may restrict applications in oxidative environments. Conversely, the proline-leucine repeats could stabilize helical structures .
Sequence-Driven Functional Divergence
- Main Compound vs. Hypertensin : While both contain His and Phe, Hypertensin’s extended sequence (8 residues) and tyrosine/arginine inclusion enable broader receptor engagement. The main compound’s shorter length may limit its binding specificity but improve synthetic accessibility .
- Main Compound vs. Tryptophan-Rich Peptide : The absence of tryptophan in the main compound reduces UV absorbance but minimizes oxidation risks. His-Ser motifs are conserved, suggesting shared roles in metal coordination or catalysis .
Biological Activity
L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine is a pentapeptide composed of five amino acids: phenylalanine, alanine, asparagine, histidine, and serine. This compound's biological activity is of significant interest due to its potential therapeutic applications, particularly in neurobiology and cancer research. This article explores the various aspects of its biological activity, supported by research findings and case studies.
1. Structure and Properties
The structural composition of this compound suggests that it may exhibit properties similar to those of other peptides and amino acids involved in critical biological processes. The presence of hydrophobic (phenylalanine and alanine) and polar (asparagine, histidine, and serine) amino acids indicates potential interactions with cell membranes and proteins.
2.1 Neuroprotective Effects
Research has indicated that certain amino acids, particularly L-serine, play a role in neurological health. A clinical trial highlighted that L-serine administration improved neurological symptoms in patients with GRINpathies, suggesting that similar peptides could influence glutamate receptor function and overall neuronal health .
2.2 Cancer Cell Metabolism
This compound may also impact cancer cell metabolism. Studies on serine transporters have shown that altered serine uptake can affect the proliferation of colorectal cancer cells . This suggests a potential role for this pentapeptide in modulating cancer cell growth through its influence on amino acid transport mechanisms.
3. In Vitro Studies
In vitro studies have demonstrated that peptides containing L-serine can enhance the uptake of other amino acids in various cell lines. For example, the presence of L-serine was shown to facilitate the uptake of threonine in E. coli K-12 cells . This interaction could be relevant for understanding how this compound functions in biological systems.
4. Case Studies
4.1 Clinical Trials on L-Serine
A notable clinical trial investigated the effects of L-serine on patients with mutations in GRIN genes, revealing improvements in hyperactivity and attention deficits . While this study focused on L-serine alone, it provides insight into the potential benefits of related peptides like this compound in treating neurological disorders.
4.2 Serine Proteases
The structural similarities between this compound and serine proteases suggest potential enzymatic activities . For instance, studies on prostate-specific antigen (PA) have shown that similar sequences can hydrolyze proteins effectively, which raises questions about the enzymatic roles that this pentapeptide may play within biological systems.
5. Comparative Analysis with Other Amino Acids
6. Conclusion
This compound exhibits promising biological activity through its potential neuroprotective effects and influence on cancer metabolism. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on exploring its role in various biological systems and its interactions with other amino acids and peptides.
Q & A
Q. What are the optimal methods for synthesizing L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine, and how can coupling efficiency be monitored during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : SPPS is the standard method for synthesizing this pentapeptide. The process involves sequential coupling of Fmoc-protected amino acids to a resin, followed by deprotection and cleavage. To monitor coupling efficiency, use Kaiser tests (ninhydrin) or real-time FTIR spectroscopy to detect free amine groups. Incomplete coupling requires recoupling steps with activators like HBTU/DIPEA . For asparagine and histidine residues, which are prone to side reactions, employ orthogonal protection strategies (e.g., Trt for histidine) to minimize racemization .
Q. Which purification techniques are most effective for isolating this compound, and how can purity be validated?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is optimal. Monitor UV absorbance at 214 nm for peptide bonds. Validate purity using analytical HPLC (>95% peak area) and confirm identity via MALDI-TOF mass spectrometry (expected [M+H]+: ~593.6 Da) . Lyophilize the purified peptide and store at -20°C to prevent degradation .
Q. How can researchers characterize the structural and functional properties of this peptide?
- Methodological Answer : Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) can reveal secondary structures like α-helices or β-sheets. For functional analysis, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding interactions with target proteins (e.g., metal ions via histidine residues) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the peptide in buffers (pH 4–9) at 25–40°C for 1–4 weeks. Analyze degradation products via LC-MS/MS to identify cleavage sites (e.g., asparagine deamidation or serine oxidation). Use kinetic modeling (Arrhenius equation) to predict shelf-life and validate with real-time stability data . For conflicting results, ensure consistency in buffer composition (e.g., avoid carbonate buffers at high pH) and use inert storage containers .
Q. What experimental designs are recommended to study the conformational dynamics of this peptide in biological systems?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy in deuterated solvents (e.g., D2O or DMSO-d6) to assess backbone flexibility and side-chain interactions. For in-cell dynamics, use fluorescence resonance energy transfer (FRET) with site-specific fluorophore labeling (e.g., FITC at the N-terminus and TAMRA at the C-terminus). Molecular dynamics (MD) simulations (AMBER or GROMACS) can model conformational changes over nanoseconds .
Q. How can discrepancies in bioactivity assay results for this peptide be addressed, particularly in enzyme inhibition studies?
- Methodological Answer : Standardize assay conditions: Use uniform enzyme concentrations (e.g., 10 nM), substrate Km values, and buffer ionic strength. Include positive controls (e.g., known inhibitors) and validate peptide solubility via dynamic light scattering (DLS). If histidine-mediated metal chelation affects activity, pre-incubate the peptide with divalent ions (e.g., Zn²⁺) and measure IC50 shifts . Replicate assays across independent labs to rule out batch-specific variability .
Data Contradiction Analysis
Q. Why might NMR and CD spectroscopy yield conflicting data on the secondary structure of this peptide?
- Methodological Answer : NMR detects local conformational equilibria (e.g., transient α-helices), while CD averages global secondary structures. Resolve discrepancies by cross-validating with FTIR spectroscopy (amide I band analysis) or X-ray crystallography if crystals are obtainable. Ensure sample preparation consistency (e.g., concentration, solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
